

# Solubility of 1-Methyl-3-methylenecyclobutanecarbonitrile in common organic solvents

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## Compound of Interest

**Compound Name:** 1-Methyl-3-methylenecyclobutanecarbonitrile

**Cat. No.:** B1359729

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An In-depth Technical Guide to the Solubility of **1-Methyl-3-methylenecyclobutanecarbonitrile** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methyl-3-methylenecyclobutanecarbonitrile** is a unique organic molecule featuring a compact, strained cyclobutane ring, a reactive exocyclic methylene group, and a polar nitrile moiety. As a potential building block in medicinal chemistry and materials science, understanding its solubility profile in common organic solvents is paramount for its synthesis, purification, reaction chemistry, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its precise solubility, ensuring reliable and reproducible results.

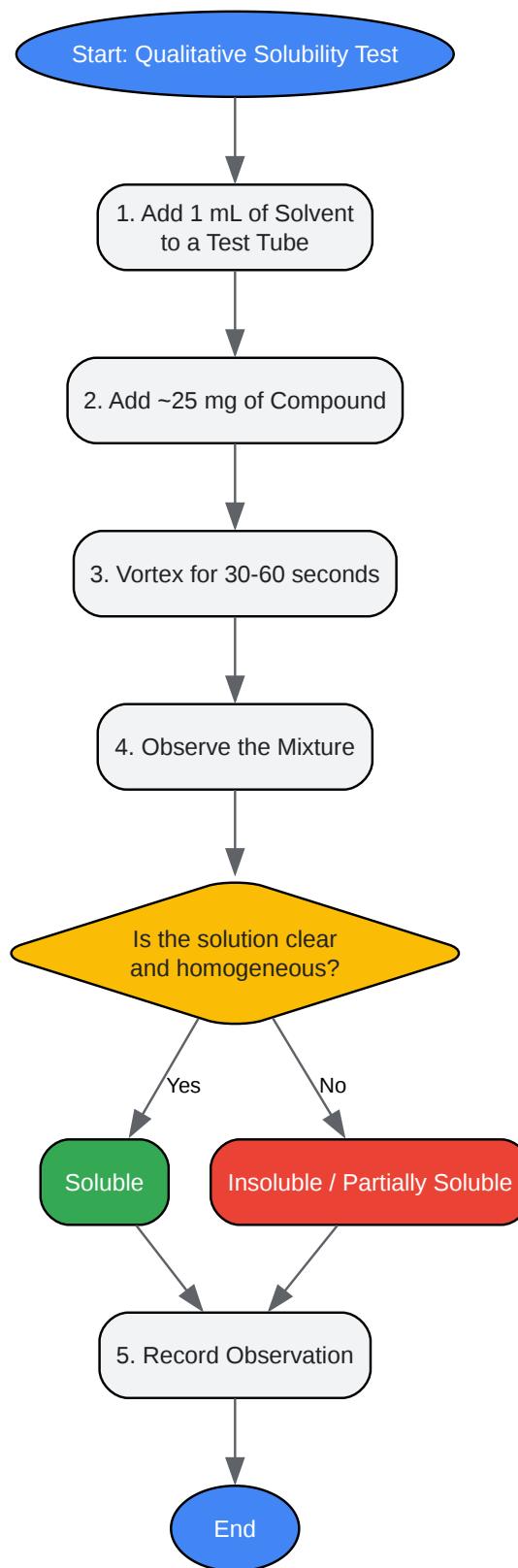
## Molecular Structure and Inferred Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. **1-Methyl-3-methylenecyclobutanecarbonitrile** possesses several key structural features that dictate its

interaction with various solvents:

- The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom drawing electron density. This creates a strong dipole moment, making this functional group polar.[\[1\]](#)[\[2\]](#) The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[\[1\]](#)
- The Cyclobutane Ring: This strained four-membered ring forms the core of the molecule. While composed of nonpolar carbon-carbon and carbon-hydrogen bonds, the ring's rigidity influences the overall molecular shape.
- The Methylene Group (=CH<sub>2</sub>): This exocyclic double bond introduces a region of electron density and contributes to the molecule's reactivity, but is largely nonpolar in nature.
- The Methyl Group (-CH<sub>3</sub>): This is a nonpolar, electron-donating group.

The combination of a highly polar nitrile group and a nonpolar hydrocarbon framework suggests that **1-Methyl-3-methylenecyclobutanecarbonitrile** will exhibit a nuanced solubility profile. Its molecular weight is approximately 119.17 g/mol .[\[3\]](#)

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## References

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